molecular formula C14H15ClN2O3S2 B12197860 N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12197860
M. Wt: 358.9 g/mol
InChI Key: ZRVIAQNUNWXELW-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by its unique structural features, including a chlorophenyl group and a thiazole ring with a sulfone group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms. Common reagents include thioamides and α-haloketones.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced into the thiazole ring. This can be done using chlorobenzene derivatives under suitable conditions.

    Oxidation to Form the Sulfone Group: The thiazole ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Final Compound: The final step involves the condensation reaction to form the propanamide group, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or other reduced forms.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

    Condensation Reagents: Aldehydes, ketones, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-[(2Z)-3-ethyl-4-methyl-1,3-thiazol-2(3H)-ylidene]amine: Similar structure with variations in the substituents on the thiazole ring.

    N-(3,4-dichlorophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with different substituents.

Uniqueness

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of a chlorophenyl group and a sulfone-containing thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C14H15ClN2O3S2/c1-2-13(18)16-14-17(10-5-3-9(15)4-6-10)11-7-22(19,20)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3

InChI Key

ZRVIAQNUNWXELW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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